Acetyl chloride, specifically the compound known as Acetyl chloride, [(4,5-dihydro-1H-imidazol-2-yl)amino]-, is a derivative of acetyl chloride with an imidazole moiety. The compound has garnered attention for its potential applications in organic synthesis and medicinal chemistry.
The synthesis of Acetyl chloride, [(4,5-dihydro-1H-imidazol-2-yl)amino]- typically involves the reaction of acetyl chloride with an appropriate amine that contains the imidazole structure.
The molecular structure of Acetyl chloride, [(4,5-dihydro-1H-imidazol-2-yl)amino]- includes an acetyl group attached to an imidazole ring.
The structural representation can be visualized using chemical drawing software or databases that provide three-dimensional models.
Acetyl chloride, [(4,5-dihydro-1H-imidazol-2-yl)amino]- can participate in various chemical reactions:
The mechanism by which Acetyl chloride, [(4,5-dihydro-1H-imidazol-2-yl)amino]- exerts its reactivity primarily involves:
Relevant data also indicates that it has a flash point around 100.8 °C, suggesting careful handling is required due to flammability concerns .
Acetyl chloride, [(4,5-dihydro-1H-imidazol-2-yl)amino]- finds applications in various fields:
The exploration of imidazole-based compounds represents a cornerstone in medicinal chemistry, with [(4,5-dihydro-1H-imidazol-2-yl)amino]acetyl chloride emerging as a strategically valuable derivative. The historical trajectory began with simple imidazole alkaloids and evolved into complex synthetic derivatives as researchers recognized the pharmacophoric significance of this nitrogen-rich heterocycle. Early investigations focused on naturally occurring imidazoles like histamine, but synthetic advancements enabled the development of partially saturated variants such as the 4,5-dihydroimidazole (imidazoline) core, which offered improved stability and receptor selectivity profiles [1] [4].
Table 1: Historical Milestones in Imidazoline-Based Drug Development
| Time Period | Key Advancement | Therapeutic Application |
|---|---|---|
| 1970s-1980s | First-generation imidazoline receptor ligands | Hypertension, glaucoma |
| 1990s-2000s | Selective α₂-adrenergic agonists with imidazoline scaffolds | Sedation, analgesia |
| 2000s-Present | Complex hybrids (e.g., benzimidazole-imidazoline) | Antibacterial agents, CNS disorders |
Patents reveal critical synthetic innovations that facilitated this evolution. For example, optimized hydrogenation protocols using iron catalysts under acidic conditions enabled efficient production of dihydroimidazole intermediates essential for constructing molecules like 6-[(4,5-dihydro-1H-imidazol-2-yl)amino]-7-methyl-1H-benzimidazole-4-carbonitrile—a compound sharing structural kinship with our target acyl chloride [1]. These methods addressed earlier challenges in regioselective ring formation and functional group compatibility. Contemporary research exploits these advances to create hybrid molecules where the dihydroimidazole moiety serves as a hydrogen-bonding domain critical for target engagement [4] [5].
The 4,5-dihydroimidazole (imidazoline) ring is distinguished from its aromatic imidazole counterpart by reduced electron density at N1 and C2, along with enhanced conformational flexibility. This semi-saturated heterocycle adopts envelope-like conformations that optimize binding pocket interactions in biological targets. Crucially, the N1-C2-N3 region forms a polarized "imino-amidine" system capable of donating two hydrogen bonds while accepting one—a triad ideal for anchoring to aspartate/glutamate residues in enzymes or receptors [5] [8].
Table 2: Hydrogen Bonding Capabilities of Key Functional Groups
| Functional Group | H-Bond Donors | H-Bond Acceptors | Dominant Biological Interactions |
|---|---|---|---|
| 4,5-Dihydroimidazol-2-amine | 2 (NH, NH₂) | 3 (sp² N, sp³ N, NH₂) | α₂-Adrenoceptors, imidazoline I₁/I₂ receptors |
| Acetyl chloride | 0 | 2 (C=O, Cl) | Acylation of nucleophiles (OH, NH₂) |
| Hybrid molecule | 2 | 5 | Multi-target engagement |
This motif’s protonation states vary with pH: neutral around physiological pH but cationic in acidic microenvironments (e.g., lysosomes). This property facilitates cellular uptake and targets acidic tumor microenvironments or pathogen invasion sites. Synthetic studies demonstrate that incorporating this ring into benzimidazole-quinoxaline hybrids—as seen in compounds like 2-(2-((5-bromoquinoxalin-6-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)succinic acid—confers nanomolar affinity for kinase targets while maintaining metabolic stability often forfeited by fully unsaturated heterocycles [8]. The ring’s stability toward oxidation, validated via hydrogenation protocols using Pd/C or iron catalysts, further enhances its utility in long-acting therapeutics [1] [5].
Acetyl chloride serves as a linchpin in transforming stable but inert imidazoline intermediates into reactive acylating agents capable of forging critical amide and ester bonds in drug prototypes. The [(4,5-dihydro-1H-imidazol-2-yl)amino]acetyl chloride exemplifies this strategy, where the acetyl chloride group converts aniline-like nitrogen nucleophiles into electrophilic centers. This reactivity enables rapid conjugation with nucleophiles—such as amines in amino acids or hydroxyl groups in carbohydrates—to generate prodrugs or targeted delivery systems [4] [7].
Patented routes highlight solubility engineering via acyl chloride intermediates. For instance, coupling imidazolinylamines with chloroacetyl chloride yields precursors to hydrophilic prodrugs, as evidenced by water-soluble sulfonamide-imidazoline hybrids. These hybrids leverage the chloride’s displacement by sulfhydryl or amino groups to form thioesters or amides with tuned log P values. CA2862338A1 details how amidine-substituted β-lactams synthesized via similar acyl chloride chemistry exhibit 4–32-fold enhanced solubility in phosphate buffers compared to non-acylated analogs—critical for parenteral formulations [4].
The chloride’s leaving group aptitude (quantified by Hammett constants σₚ⁺ ≈ +2.3) facilitates reactions under mild conditions, preserving acid-labile dihydroimidazole rings. Kinetic studies in non-aqueous solvents (acetonitrile/DMF) show complete conversion within minutes at 0–25°C, minimizing epimerization or hydrolysis byproducts common with less reactive carboxylic acid derivatives. This allows chemoselective acylation in polyfunctional molecules, such as glycosylated imidazolines where sugar hydroxyls remain untouched [4] [7].
Table 3: Key Reactions Enabled by Acetyl Chloride Functionalization
| Reaction Type | Nucleophile | Product Functional Group | Therapeutic Advantage |
|---|---|---|---|
| Acylation | Primary amine | Amide | Enhanced metabolic stability |
| Esterification | Alcohol | Ester | Prodrug formation |
| Sulfonamidation | Sulfonamide | Sulfonylcarboxamide | Solubility enhancement |
CAS No.: 2134602-45-0
CAS No.: 111-63-7
CAS No.:
CAS No.: 486455-65-6
CAS No.: 4337-12-6